molecular formula C19H17N5OS B2963101 N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1286698-76-7

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide

Cat. No.: B2963101
CAS No.: 1286698-76-7
M. Wt: 363.44
InChI Key: KKTCPWTZYBYIBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide is a novel chemical entity designed for advanced biochemical and pharmacological research. This compound features a hybrid structure incorporating two privileged heterocyclic scaffolds: the benzimidazole and the benzothiazole, linked via an azetidine-carboxamide bridge. The benzimidazole moiety is a well-documented pharmacophore in medicinal chemistry, known for its diverse biological activities. Compounds containing this nucleus have demonstrated significant antiviral, anticancer, and anti-inflammatory properties in research settings . Similarly, the benzothiazole core is a structure of high interest in drug discovery. Its derivatives are frequently investigated for their potential as enzyme inhibitors and have been identified as key scaffolds in compounds with antiviral and antiproliferative effects . The integration of these two systems into a single molecule makes this compound a valuable candidate for research into kinase inhibition and other targeted biological pathways, given that both scaffolds are present in known kinase inhibitors . Researchers can utilize this compound as a chemical probe to study enzyme function and cellular signaling, or as a lead structure in the development of new therapeutic agents. Its structural complexity offers a point of diversification for structure-activity relationship (SAR) studies. This product is intended for research applications by qualified laboratory professionals only. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1-(1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5OS/c25-18(20-9-17-21-13-5-1-2-6-14(13)22-17)12-10-24(11-12)19-23-15-7-3-4-8-16(15)26-19/h1-8,12H,9-11H2,(H,20,25)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTCPWTZYBYIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)C(=O)NCC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide is a compound that belongs to a class of nitrogenous heterocyclic compounds, particularly benzimidazole and thiazole derivatives. These compounds have gained significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, highlighting its pharmacological potential and relevant research findings.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of benzimidazole derivatives. For instance, derivatives similar to our compound have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often below 10 µg/mL . The incorporation of the benzimidazole and thiazole moieties is believed to enhance the interaction with microbial targets, leading to improved efficacy.

Anticancer Activity

Research indicates that compounds featuring benzimidazole and thiazole structures exhibit promising anticancer activity. The mechanism often involves the inhibition of specific kinases or other cellular pathways critical for cancer cell proliferation. For example, studies have identified potent inhibitors of CK1δ (casein kinase 1 delta) among related compounds, with IC50 values in the low micromolar range . This suggests that our compound may also possess similar anticancer properties.

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is heavily influenced by their structural components. Key factors affecting their pharmacological profiles include:

  • Substituents on the benzimidazole ring : Different substituents can enhance or diminish activity.
  • Linker length and flexibility : The nature of the linker between the benzimidazole and thiazole moieties can impact binding interactions with biological targets.
  • Overall molecular shape : A well-defined three-dimensional structure is crucial for effective interaction with target proteins.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of benzimidazole derivatives showed that modifications at the 2-position significantly increased antimicrobial activity against Candida albicans and Mycobacterium smegmatis . Compounds with a thiazole moiety exhibited enhanced potency compared to those without.
  • Anticancer Potential : In vitro assays demonstrated that certain benzimidazole-thiazole hybrids inhibited cancer cell lines with IC50 values ranging from 0.04 to 0.1 µM against various cancer types . The presence of both heterocycles was essential for achieving these results.

Summary Table of Biological Activities

Activity TypeCompound ClassMIC/IC50 ValuesReference
AntimicrobialBenzimidazole Derivatives< 10 µg/mL
AnticancerBenzimidazole-Thiazole Hybrids0.04 - 0.1 µM
Anti-inflammatoryVarious Benzimidazole DerivativesNot specified

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below highlights key structural analogs and their pharmacological profiles:

Compound Name Core Structure Linker/Substituent Biological Target Key Findings Reference
N-(Benzo[d]thiazol-2-yl)-2-(3-fluorophenyl)cyclopropane-1-carboxamide (1e) Benzothiazole + cyclopropane Cyclopropane-carboxamide mGluR5 (neuroprotection) 2.3-fold potency increase vs. DFB; toxic >300 μM
N-(1H-Benzo[d]imidazol-2-yl)-2-(3-fluorophenyl)cyclopropane-1-carboxamide (1f) Benzimidazole + cyclopropane Cyclopropane-carboxamide mGluR5 Superior potency to DFB; toxic >300 μM
2-(Trifluoromethoxy)benzamido-N-(6-CF₃-benzimidazol-2-yl)thiazole-4-carboxamide (5) Benzimidazole + thiazole Thiazole-carboxamide Not specified Synthesized in 28% yield; characterized by ¹H NMR
N-(Benzo[d]thiazol-2-yl)-2-(2-oxo-2H-chromen-3-yl)acetamide derivatives Benzothiazole + coumarin Acetamide Antimicrobial, antimalarial Patent claims activity against MDR-TB and fungal infections
N-(1H-Benzo[d]imidazol-2-yl)-3-chlorobenzamide (6) Benzimidazole Benzamide mGluR5 Neuroprotective activity via mGluR5 modulation
Key Observations:
  • Linker Impact : Cyclopropane-containing analogs (e.g., 1e , 1f ) exhibit potent mGluR5 modulation but toxicity at high concentrations, whereas azetidine (in the target compound) may reduce strain-related toxicity while maintaining activity .
  • Heterocycle Choice : Replacing benzothiazole with benzimidazole (as in 1f vs. 1e ) alters potency and selectivity, likely due to differences in hydrogen bonding and π-π interactions .
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in 5 ) enhance metabolic stability and target engagement, as seen in thiazole-carboxamide derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.